molecular formula C18H20N2O3 B5188049 N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-methylbenzamide

N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-methylbenzamide

Cat. No.: B5188049
M. Wt: 312.4 g/mol
InChI Key: YKHJPJWOXKLPTA-UHFFFAOYSA-N
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Description

N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-methylbenzamide is an organic compound with a complex structure that includes an ethoxyphenyl group, an amino group, and a methylbenzamide moiety

Properties

IUPAC Name

N-[2-(4-ethoxyanilino)-2-oxoethyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-3-23-16-10-8-15(9-11-16)20-17(21)12-19-18(22)14-6-4-13(2)5-7-14/h4-11H,3,12H2,1-2H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKHJPJWOXKLPTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CNC(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-methylbenzamide typically involves the condensation of 4-ethoxyaniline with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a similar synthetic route but on a larger scale. The process would include the use of automated reactors, precise temperature control, and continuous monitoring to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxy group can yield 4-ethoxybenzoic acid, while reduction of a nitro group can produce 4-ethoxyaniline.

Scientific Research Applications

N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-methylbenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding.

    Industry: The compound can be used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity or altering its function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-methylbenzamide
  • N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-nitrobenzamide
  • N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2-methylbenzamide

Uniqueness

N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy group and the methylbenzamide moiety allows for unique interactions with molecular targets, making it a valuable compound for various applications in research and industry.

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